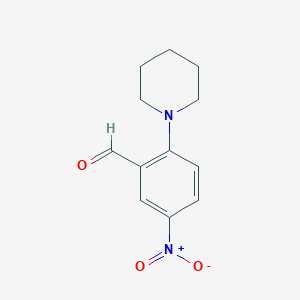

5-Nitro-2-(piperidin-1-yl)benzaldehyde

Vue d'ensemble

Description

5-Nitro-2-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde typically involves the nitration of 2-(piperidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Ammonia or primary amines, acidic or basic conditions.

Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

Reduction: 5-Amino-2-(piperidin-1-yl)benzaldehyde.

Substitution: Imines or oximes depending on the nucleophile used.

Oxidation: 5-Nitro-2-(piperidin-1-yl)benzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Nitro-2-(piperidin-1-yl)benzaldehyde serves as a precursor in synthesizing various pharmaceutical compounds. Its derivatives have shown promise in:

- Antimycobacterial Activity : Research indicates that derivatives exhibit activity against Mycobacterium smegmatis and Mycobacterium abscessus, suggesting potential use in treating tuberculosis.

- Neuropharmacology : Compounds derived from this structure have been studied for their effects on neurotransmitter systems, indicating potential treatments for mood disorders such as depression and anxiety.

- Anticancer Properties : Piperidine derivatives have been explored for their anticancer activities, with some studies highlighting their effectiveness against various cancer cell lines.

Polymer Chemistry

Incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance, making these materials suitable for harsh environments.

Fluorescent Dyes

The unique electronic properties of this compound enable modifications that produce fluorescent dyes used in biological imaging and sensing applications. The incorporation of the nitro group can enhance fluorescence intensity, making it valuable for research in cellular biology.

Case Study 1: Synthesis of Antimycobacterial Agents

A study synthesized various nitrobenzamide derivatives related to this compound. These compounds were evaluated for their activity against mycobacterial strains, with some showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Development of Neuroactive Compounds

Research focused on synthesizing piperidine derivatives from this compound demonstrated significant activity in modulating serotonin receptors. These findings suggest potential therapeutic applications in treating mood disorders.

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals; potential antimycobacterial, anticancer, and neuroactive agents | Effective against Mycobacterium strains |

| Polymer Chemistry | Enhances thermal stability and mechanical properties of polymers | Improved chemical resistance |

| Fluorescent Dyes | Used in biological imaging; modifications enhance fluorescence intensity | Valuable for cellular biology research |

Mécanisme D'action

The mechanism of action of 5-Nitro-2-(piperidin-1-yl)benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

- 2-Chloro-6-(piperidin-1-yl)benzaldehyde

- 1-(3-(Piperidin-4-yl)benzyl)piperidine

Uniqueness

5-Nitro-2-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a piperidine ring on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Activité Biologique

5-Nitro-2-(piperidin-1-yl)benzaldehyde (C₁₂H₁₄N₂O₃) is an organic compound notable for its diverse biological activities. This compound features a nitro group attached to a benzaldehyde structure, along with a piperidine ring, which influences its pharmacological potential. The following sections detail its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular weight of this compound is approximately 234.25 g/mol. The piperidine ring adopts a chair conformation, which is crucial for its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may exert cytotoxic effects on cells.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anticancer Activity : Piperidine derivatives have been highlighted for their potential as anticancer agents. Research indicates that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms.

- Antiviral Properties : Studies suggest that piperidine derivatives may possess antiviral activity, making them candidates for further exploration in the treatment of viral infections.

- Antimalarial Effects : This compound has shown promise in antimalarial applications, contributing to the development of new therapeutic agents against malaria.

- Antimicrobial and Antifungal Activity : Several studies have reported the efficacy of piperidine derivatives against various bacterial and fungal strains. For instance, compounds related to this compound were effective against Gram-positive and Gram-negative bacteria .

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its potential in pain relief and reducing inflammation, aligning with the properties of other piperidine derivatives.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis : The compound is synthesized through the nitration of 2-(piperidin-1-yl)benzaldehyde using concentrated nitric acid and sulfuric acid under controlled conditions. Final purification often involves recrystallization or chromatography .

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit various enzymes, including dihydrofolate reductase (DHFR), which is critical in cancer therapy .

- Molecular Docking : Computational studies indicate that this compound has significant binding affinity to biological targets, suggesting its potential as a lead compound in drug development. For example, docking studies showed higher binding energy against SARS-CoV-2 compared to existing inhibitors .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective features:

| Compound Name | Structural Features |

|---|---|

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | Contains a nitro group and a pyrrolidine ring |

| 2-Chloro-6-(piperidin-1-yl)benzaldehyde | Contains a chlorine atom instead of a nitro group |

| 1-(3-(Piperidin-4-yl)benzyl)piperidine | Contains multiple piperidine rings |

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Antimicrobial Activity : A study assessing various piperidine derivatives found that modifications on the phenyl ring significantly influenced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Potential : Research involving structural modifications of piperidine-based compounds has shown promising results in inhibiting cancer cell lines, indicating that further development could lead to effective anticancer therapies .

Propriétés

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-60-0 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of the piperidine ring in 5-Nitro-2-(piperidin-1-yl)benzaldehyde?

A1: The abstract states that the piperidine ring in this compound adopts a chair conformation, with the aryl substituent occupying an equatorial position []. This information is relevant for understanding the molecule's overall three-dimensional shape, which can influence its interactions with other molecules and its potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.